molecular formula C11H10Cl2F2O2 B14050735 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050735
M. Wt: 283.09 g/mol
InChI Key: AALTUGGKZRBSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones. These compounds are often used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme-catalyzed reactions involving chlorinated compounds.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-chloromethylphenyl)propan-2-one: Similar structure but lacks the difluoromethoxy group.

    1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: Similar structure but has a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one may impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H10Cl2F2O2

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-2-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

AALTUGGKZRBSEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.